1-(2-Methylpyridin-4-YL)ethanamine chemical properties
1-(2-Methylpyridin-4-YL)ethanamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Methylpyridin-4-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methylpyridin-4-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document details its core physicochemical properties, spectroscopic characteristics, and a plausible synthetic route. Emphasis is placed on its chemical reactivity, safe handling protocols, and its emerging role as a versatile building block for the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction
1-(2-Methylpyridin-4-yl)ethanamine is a substituted pyridine derivative featuring a chiral primary amine. Its structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the reactive and basic properties of an ethylamine side chain. This unique combination makes it a valuable scaffold and intermediate in the design of novel therapeutics. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the primary amine serves as a crucial handle for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity. This guide synthesizes available data to present a detailed profile of this compound.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(2-Methylpyridin-4-yl)ethanamine are summarized below. These data are critical for its application in synthesis and for its characterization.
Core Properties
A compilation of key identifiers and physical data for 1-(2-Methylpyridin-4-yl)ethanamine.
| Property | Value | Source |
| IUPAC Name | 1-(2-Methylpyridin-4-yl)ethan-1-amine | [1] |
| CAS Number | 114919-76-5 | [1] |
| MDL Number | MFCD13188692 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Purity | ≥98% | [1] |
Spectroscopic Profile (Predicted)
While specific spectra for this compound are not publicly available, an expected spectroscopic profile can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyridine ring (singlet, ~2.5 ppm), the aromatic protons on the pyridine ring (doublets and singlets, ~7.0-8.5 ppm), the methine proton adjacent to the amine (quartet), the methyl group of the ethylamine chain (doublet), and the amine protons (broad singlet).
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¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the molecule, including signals for the two methyl carbons, the five aromatic carbons of the pyridine ring, and the chiral methine carbon.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 136 or 137, respectively.
Synthesis and Manufacturing
A common and efficient method for synthesizing chiral amines like 1-(2-Methylpyridin-4-yl)ethanamine is through the reductive amination of a corresponding ketone precursor. This approach is widely used in pharmaceutical chemistry due to its operational simplicity and the availability of various reagents.
Plausible Synthetic Workflow: Reductive Amination
A plausible and scalable synthesis starts from 4-acetyl-2-methylpyridine. The ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: Plausible synthesis via reductive amination.
Exemplary Protocol: Reductive Amination
The following protocol is an exemplary procedure adapted from established methodologies for similar transformations.[3]
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Reaction Setup: To a solution of 4-acetyl-2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH) at room temperature, add an ammonia source, such as ammonium acetate (NH₄OAc, ~5-10 eq).
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Imine Formation: Stir the mixture for 30-60 minutes to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5-2.0 eq), portion-wise. Sodium triacetoxyborohydride is selected as it is a mild and selective reagent for reducing imines in the presence of ketones, thus minimizing side reactions.[3]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
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Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.
Chemical Reactivity and Safe Handling
Understanding the reactivity and handling requirements is paramount for the safe and effective use of 1-(2-Methylpyridin-4-yl)ethanamine in a laboratory setting.
Reactivity Profile
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Basicity: The molecule possesses two basic centers: the pyridine nitrogen and the primary amine. The aliphatic primary amine is the more basic of the two and will be preferentially protonated or engaged in reactions typical of primary amines (e.g., acylation, alkylation, amide bond formation).
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Nucleophilicity: The primary amine is a potent nucleophile, readily reacting with electrophiles. This reactivity is the basis for its utility as a building block.
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Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Contact with these materials can lead to vigorous and potentially hazardous reactions.
Handling and Storage
Safe handling and storage procedures are critical. The following table summarizes key safety information derived from safety data sheets for analogous compounds.
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat. | [6][7] |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | [5] |
| Storage Conditions | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as the compound may be air-sensitive. | [5] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [5][6] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [5][8] |
| First Aid (Ingestion) | Do NOT induce vomiting. Call a physician or poison control center immediately. | [6] |
Applications in Research and Drug Development
The structural motifs present in 1-(2-Methylpyridin-4-yl)ethanamine make it a highly attractive starting point for the synthesis of biologically active molecules.
Role as a Chemical Scaffold
The primary amine of the molecule serves as a versatile functional handle for modification. By reacting the amine with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a diverse library of compounds can be generated. This strategy is fundamental to structure-activity relationship (SAR) studies aimed at discovering new drug candidates. For example, related aminopyridine structures have been investigated as potent inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and MmpL3, a key protein in Mycobacterium tuberculosis.[3][9][10]
Caption: Use as a scaffold for generating compound libraries.
Potential Therapeutic Areas
Given the prevalence of the substituted pyridine motif in modern pharmaceuticals, derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:
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Oncology: As intermediates for kinase inhibitors.
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Infectious Diseases: As building blocks for novel antibacterial or antiviral agents.[3]
-
Inflammatory Diseases: In the synthesis of enzyme inhibitors relevant to inflammatory pathways.[9]
Conclusion
1-(2-Methylpyridin-4-yl)ethanamine is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its well-defined structure, predictable reactivity, and utility as a synthetic building block make it an important tool for medicinal chemists. This guide provides the core technical information required for its safe and effective use, from its fundamental properties and synthesis to its application in the generation of diverse molecular libraries for therapeutic screening. Adherence to the outlined safety and handling protocols is essential for mitigating risks in a laboratory setting.
References
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